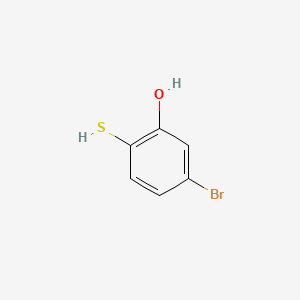
(S)-2,2'-Binaphthyl-20-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2’-Binaphthyl-20-crown-6 is a chiral crown ether compound known for its ability to selectively bind certain cations. This compound is particularly interesting due to its unique structure, which consists of a binaphthyl moiety and a crown ether ring. The chiral nature of (S)-2,2’-Binaphthyl-20-crown-6 makes it valuable in various applications, including enantioselective synthesis and chiral recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Binaphthyl-20-crown-6 typically involves the coupling of a binaphthyl derivative with a crown ether precursor. One common method is the reaction of (S)-2,2’-dihydroxy-1,1’-binaphthyl with a suitable crown ether precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (S)-2,2’-Binaphthyl-20-crown-6 may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2’-Binaphthyl-20-crown-6 can undergo various chemical reactions, including:
Oxidation: The binaphthyl moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the binaphthyl structure.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the binaphthyl moiety may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
(S)-2,2’-Binaphthyl-20-crown-6 has a wide range of scientific research applications:
Chemistry: Used in enantioselective synthesis and chiral recognition due to its chiral nature.
Biology: Employed in studies involving chiral separation and analysis.
Industry: Utilized in the development of sensors and separation technologies.
Mécanisme D'action
The mechanism of action of (S)-2,2’-Binaphthyl-20-crown-6 involves its ability to selectively bind certain cations through the crown ether ring. The chiral binaphthyl moiety enhances its selectivity and binding affinity. The molecular targets include various metal cations, and the pathways involved are primarily related to ion transport and recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2’-Binaphthyl-20-crown-6: The enantiomer of (S)-2,2’-Binaphthyl-20-crown-6, with similar binding properties but opposite chirality.
18-Crown-6: A simpler crown ether without the binaphthyl moiety, used for general cation binding.
Dibenzo-18-crown-6: A crown ether with benzene rings, offering different binding characteristics.
Uniqueness
(S)-2,2’-Binaphthyl-20-crown-6 is unique due to its chiral nature and the presence of the binaphthyl moiety, which enhances its selectivity and binding affinity for certain cations. This makes it particularly valuable in applications requiring chiral recognition and enantioselective synthesis.
Propriétés
Formule moléculaire |
C34H40O6 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2 |
Clé InChI |
IDVFYDHISJPFQK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


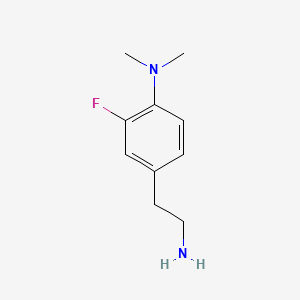

![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
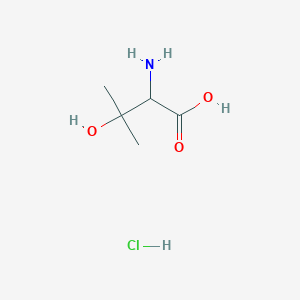

![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)

![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)
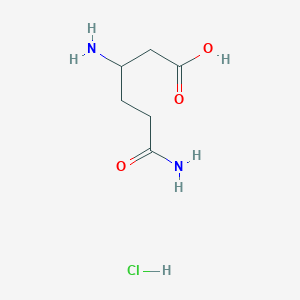
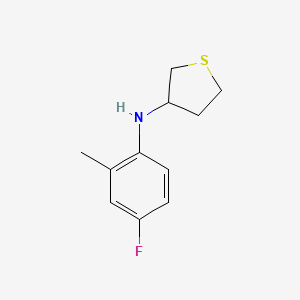
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)
